molecular formula C14H17NO3 B2462774 N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide CAS No. 2411299-06-2

N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide

Cat. No.: B2462774
CAS No.: 2411299-06-2
M. Wt: 247.294
InChI Key: UDHHBXSYZIJHLQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions, where a methoxy group is introduced to a benzene ring.

    Formation of the oxirane ring: The oxirane ring can be formed through epoxidation reactions, where alkenes react with peracids or other oxidizing agents.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents for substitution reactions include halogens, acids, and bases, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The cyclopropyl and methoxyphenyl groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide: shares similarities with other oxirane-containing compounds, such as epoxides and other carboxamides.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups often exhibit similar reactivity and biological activity.

Uniqueness

  • The combination of the cyclopropyl group, methoxyphenyl group, and oxirane ring in this compound makes it unique compared to other compounds. This unique structure contributes to its specific reactivity and potential applications in various fields.

Properties

IUPAC Name

N-cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-12-6-2-10(3-7-12)8-15(11-4-5-11)14(16)13-9-18-13/h2-3,6-7,11,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHHBXSYZIJHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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